

Spectroscopic Profile of 2,4-Dichloro-6methylaniline: A Technical Guide

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Compound of Interest		
Compound Name:	2,4-Dichloro-6-methylaniline	
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This technical guide provides a comprehensive overview of the spectral data for **2,4-Dichloro-6-methylaniline** (CAS No: 30273-00-8), a key intermediate in the synthesis of various pharmaceutical compounds. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of its chemical structure and fragmentation patterns.

Chemical Structure

The molecular structure of **2,4-Dichloro-6-methylaniline** is presented below.

Caption: Chemical structure of **2,4-Dichloro-6-methylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for **2,4-Dichloro-6-methylaniline**.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the number of different types of protons and their chemical environments.



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~7.2	S	1H	Ar-H
~6.9	S	1H	Ar-H
~4.0 (broad s)	S	2H	-NH2
~2.2	S	3H	-СН₃

Note: Predicted data based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~145	C-NH ₂
~135	C-Cl
~130	C-Cl
~128	Ar-C
~125	Ar-C
~120	C-CH₃
~18	-CH₃

Note: Predicted data based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.

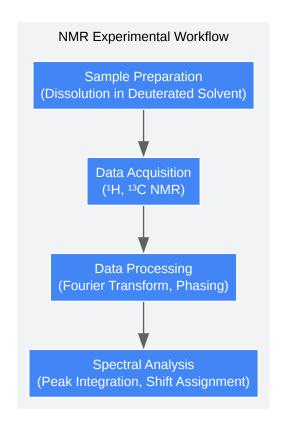
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of aniline derivatives is as follows:



- Sample Preparation: Dissolve 5-10 mg of **2,4-Dichloro-6-methylaniline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[1]
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single pulse.
 - Number of Scans: 16-64, depending on the sample concentration.[1]
 - Relaxation Delay: 1-5 seconds.[1]
 - Spectral Width: Typically -2 to 12 ppm.[1]
- ¹³C NMR Acquisition:
 - Pulse Sequence: Standard proton-decoupled pulse sequence.
 - Number of Scans: A higher number of scans is generally required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are then applied to the resulting spectrum.





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Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state FTIR spectrum of **2,4-Dichloro-6-methylaniline** would be expected to show the following characteristic absorption bands.



Wavenumber (cm⁻¹)	Intensity	Assignment
3400-3500	Medium, Sharp	N-H stretch (asymmetric and symmetric)
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Medium	Aliphatic C-H stretch (-CH ₃)
1600-1650	Strong	N-H bend
1450-1550	Strong	Aromatic C=C stretch
1250-1350	Strong	C-N stretch
1000-1100	Strong	C-Cl stretch
800-900	Strong	Ar-H bend (out-of-plane)

Note: Predicted data based on typical IR frequencies for substituted anilines.

Experimental Protocol for FTIR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of 2,4-Dichloro-6-methylaniline with approximately 100-200 mg
 of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[2]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.[1]
 - Resolution: Typically 4 cm⁻¹.[1]
 - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.



 A background spectrum of the empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)

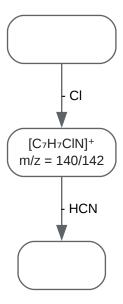
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2,4-Dichloro-6-methylaniline** is expected to show the following key fragments.

m/z	Proposed Fragment
175/177/179	[M] ⁺ (Molecular Ion)
140/142	[M - Cl]+
113	[M - CI - HCN]+

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

Proposed Fragmentation Pathway

The fragmentation of **2,4-Dichloro-6-methylaniline** under electron ionization is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur through various pathways, with the loss of a chlorine atom being a prominent route.





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Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for GC-MS

- Sample Preparation: Prepare a dilute solution of 2,4-Dichloro-6-methylaniline (e.g., 1-10 μg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
- Gas Chromatography (GC) Conditions:
 - \circ Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m) is suitable for separating aromatic amines.
 - Injector Temperature: Typically set to 250-280 °C.
 - Oven Temperature Program: A temperature gradient is used to ensure good separation.
 For example, start at 80°C, hold for 1 minute, ramp to 240°C at 10°C/min, then to 290°C at 25°C/min, and hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the compound (e.g., 200).
 - Source Temperature: Typically maintained around 230 °C.
 - Transfer Line Temperature: Maintained at a high temperature (e.g., 290 °C) to prevent condensation of the analyte.



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